Flubromazepam-d4

Catalog No.
S11215150
CAS No.
M.F
C15H10BrFN2O
M. Wt
337.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flubromazepam-d4

Product Name

Flubromazepam-d4

IUPAC Name

7-bromo-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

Molecular Formula

C15H10BrFN2O

Molecular Weight

337.18 g/mol

InChI

InChI=1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D

InChI Key

ZRKDDZBVSZLOFS-RHQRLBAQSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)F)[2H])[2H]

Flubromazepam-d4 is a deuterated derivative of flubromazepam, a compound belonging to the benzodiazepine class. Benzodiazepines are widely recognized for their anxiolytic, sedative, and muscle relaxant properties. Flubromazepam itself is characterized by its structure, which includes a bromine atom and a fluorine atom within its molecular framework, specifically as 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. The addition of deuterium atoms in flubromazepam-d4 enhances its stability and allows for more precise tracking in pharmacokinetic studies due to the distinct mass of deuterium compared to hydrogen .

Primarily related to its metabolism. The compound is metabolized in the body to form several phase-I and phase-II metabolites. Major phase-I metabolites include monohydroxylated derivatives such as 3-hydroxyflubromazepam and debrominated forms like debromoflubromazepam. Phase-II metabolites consist of glucuronides derived from these hydroxylated compounds . The metabolic pathways are crucial for understanding the pharmacokinetics and potential therapeutic effects of the compound.

The synthesis of flubromazepam-d4 involves incorporating deuterium into the flubromazepam molecule. This process typically requires specialized laboratory conditions and skilled personnel due to the complexity of benzodiazepine synthesis. The standard synthesis method starts with p-bromoaniline undergoing Friedel-Crafts acylation with o-fluorobenzoyl chloride, followed by a series of reactions that ultimately yield flubromazepam. Deuteration can be achieved through various methods such as using deuterated solvents or reagents during the synthesis .

Flubromazepam-d4 serves primarily as a reference standard in analytical chemistry and forensic science. Its unique isotopic labeling allows researchers to track its metabolism and pharmacokinetics more accurately in biological samples. Additionally, it may be used in studies assessing the effects of benzodiazepines on neurological functions and in evaluating drug interactions .

Interaction studies involving flubromazepam-d4 focus on its binding affinity to GABA-A receptors and its metabolic pathways. Understanding these interactions helps elucidate how flubromazepam affects neurotransmission and can lead to insights into potential therapeutic applications or adverse effects when combined with other substances . The compound's interaction profile is essential for assessing safety and efficacy in clinical settings.

Flubromazepam-d4 shares structural similarities with several other benzodiazepines. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Flubromazepam7-bromo-5-(2-fluorophenyl) groupNon-deuterated form; known for strong sedative effects
EtizolamThienodiazepine structureDistinct sulfur atom; used primarily for anxiety
PyrazolamPyrazole ring structureDifferent heterocyclic component; less potent
DiazepamClassic benzodiazepine structureWidely used; longer history in clinical use

Flubromazepam-d4 is unique due to its deuterated form, which provides advantages in tracking and studying its pharmacokinetics compared to non-deuterated analogs . Its specific structural modifications contribute to different biological activities and interactions within the body.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

336.02116 g/mol

Monoisotopic Mass

336.02116 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-08

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